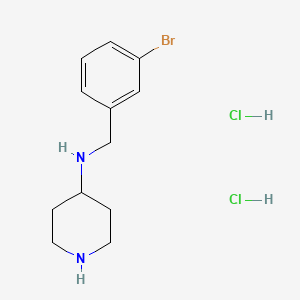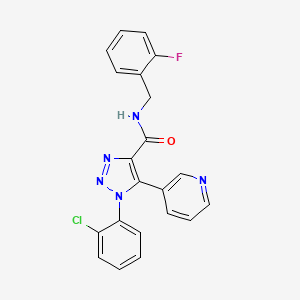
(3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound combines elements from isoquinolines, pyridines, and tetrahydrofuran, providing a unique framework for chemical interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3,4-dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone typically involves a multi-step process:
Initial Synthesis: : Begin with the preparation of 3,4-dihydroisoquinoline through Pictet-Spengler condensation.
Formation of the Pyridine Ring: : Utilize a reaction between the prepared 3,4-dihydroisoquinoline and a suitable pyridine derivative under controlled conditions.
Introduction of the Tetrahydrofuran Group: : Perform an etherification reaction to attach the tetrahydrofuran group to the pyridine ring.
Reaction conditions often include the use of catalysts, solvents like toluene, and temperature control to ensure high yield and purity.
Industrial Production Methods
Industrial-scale production mirrors laboratory methods but emphasizes efficiency and scalability. Common techniques include flow chemistry for continuous synthesis and large-scale reactors for optimal mixing and heat management.
Analyse Des Réactions Chimiques
Types of Reactions
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone undergoes various chemical reactions:
Oxidation: : Can be oxidized at specific sites to form more reactive intermediates.
Reduction: : Can be reduced to manipulate the functional groups present in the compound.
Substitution: : Aromatic substitution reactions can modify the pyridine and isoquinoline rings.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: : Halogens, nitro groups under appropriate conditions.
Major Products
The reactions yield various derivatives, such as hydroxylated or alkylated products, depending on the reagents and conditions.
Applications De Recherche Scientifique
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone has broad applications:
Chemistry: : As an intermediate in the synthesis of more complex molecules.
Biology: : Potential use in studying enzyme interactions due to its structural complexity.
Medicine: : Investigated for its potential pharmacological properties, including anti-inflammatory and neuroprotective effects.
Industry: : Used in the development of novel materials and catalysts.
Mécanisme D'action
The mechanism involves interaction with various molecular targets:
Molecular Targets: : Enzymes, receptors, and ion channels.
Pathways Involved: : Can modulate biochemical pathways by binding to specific sites, altering protein function, or influencing cellular signaling.
Comparaison Avec Des Composés Similaires
(3,4-Dihydroisoquinolin-2(1H)-yl)(6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone stands out due to its unique structural elements that combine isoquinoline and pyridine functionalities with tetrahydrofuran. Similar compounds include:
Isoquinoline Derivatives: : Known for their pharmacological properties.
Pyridine Ethers: : Noted for their chemical reactivity.
Tetrahydrofuran-linked Compounds: : Valued for their stability and versatility.
Conclusion
This compound is a compound of significant interest across various scientific domains. Its unique structure and versatile reactivity make it a valuable tool in research and industry. By understanding its synthesis, reactions, and applications, scientists can leverage its potential to advance multiple fields.
Propriétés
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[6-(oxolan-3-yloxy)pyridin-3-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c22-19(21-9-7-14-3-1-2-4-16(14)12-21)15-5-6-18(20-11-15)24-17-8-10-23-13-17/h1-6,11,17H,7-10,12-13H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQICKERRFWGIIW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)N3CCC4=CC=CC=C4C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 4-[2-({3-ethyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2378258.png)
![(E)-{[4-(benzyloxy)phenyl]methylidene}amino 4-(trifluoromethyl)benzoate](/img/structure/B2378261.png)

![N-(2,4-difluorophenyl)-2-{5-[(3,5-dimethylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2378265.png)



![5-[(4-chlorobenzyl)sulfanyl]-N-(3,4-dimethylphenyl)-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide](/img/structure/B2378271.png)
![4-{[(2-Oxo-1,2,3,4-tetrahydroquinolin-6-yl)amino]methyl}benzonitrile](/img/structure/B2378272.png)

![5-Chloro-6-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2378275.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(1H-pyrazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2378277.png)
